

A Comparative Guide to ST-91 and Other Peripheral Alpha-2 Adrenergic Agonists

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peripheral alpha-2 adrenergic agonist ST-91 with other commonly used agonists such as clonidine, xylazine, detomidine, and medetomidine. The information is curated for researchers and professionals in drug development, with a focus on experimental data to objectively compare the performance and characteristics of these compounds.

Introduction to Peripheral Alpha-2 Adrenergic Agonists

Alpha-2 adrenergic receptors (α 2-ARs) are G protein-coupled receptors that play a crucial role in regulating the sympathetic nervous system.[1] Agonists of these receptors are utilized for their sedative, analgesic, and antihypertensive properties.[2] While many α 2-AR agonists act on both central and peripheral receptors, some, like ST-91, are designed to have limited penetration across the blood-brain barrier, thereby primarily exerting peripheral effects.[3] This characteristic makes them valuable tools for dissecting the roles of peripheral versus central α 2-ARs and for developing peripherally-restricted therapeutic agents.

There are three main subtypes of α 2-adrenergic receptors: α 2A, α 2B, and α 2C.[1] The specific subtype selectivity of an agonist can significantly influence its pharmacological profile.





Comparative Pharmacology: Receptor Binding and Functional Potency

A critical aspect of comparing α 2-AR agonists is their binding affinity (Ki) and functional potency (EC50 or IC50) at the different receptor subtypes. While comprehensive head-to-head comparative data for all compounds is limited, this section compiles available information to provide a comparative overview.

Receptor Binding Affinity (Ki)

Binding affinity, represented by the inhibition constant (Ki), indicates how tightly a ligand binds to a receptor. A lower Ki value signifies a higher binding affinity.

Compound	α2A-AR Ki (nM)	α2B-AR Ki (nM)	α2C-AR Ki (nM)	α2/α1 Selectivity Ratio	Reference
ST-91	Data not available	Data not available	Data not available	~120	[4]
Clonidine	4.3	100	18	220	[2]
Xylazine	180	380	270	160	[5][6]
Detomidine	1.7	4.0	2.1	260	[5][6]
Medetomidin e	1.08	1.8	1.2	1620	[5][6]

Note: Ki values can vary between studies depending on the experimental conditions.

Receptor Subtype Selectivity of ST-91

There is conflicting information regarding the precise α 2-AR subtype selectivity of ST-91. Some evidence suggests it acts predominantly at non- α 2A adrenoceptors, with a potential preference for the α 2C subtype.[4] Another study has characterized ST-91 as an α 2B-adrenoceptor agonist.[7] Further research is required to definitively elucidate its subtype selectivity profile.



Functional Potency (EC50/IC50)

Functional potency measures the concentration of a drug required to elicit a half-maximal response. This can be assessed through various assays, such as GTPyS binding or measurement of intracellular signaling molecules.

Quantitative, direct comparative EC50/IC50 data for ST-91 across all α 2-AR subtypes against other peripheral agonists is not readily available in the current literature.

In Vivo Cardiovascular Effects

The peripheral actions of α 2-AR agonists lead to distinct cardiovascular responses, primarily an initial increase in blood pressure (vasoconstriction) followed by a decrease in heart rate.

A study in spontaneously hypertensive rats showed that ST-91 acutely increased arterial pressure and reduced heart rate.[3] In contrast, clonidine, which crosses the blood-brain barrier, produced an acute antihypertensive effect.[3]

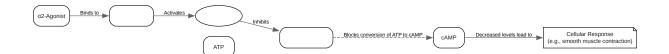
Comparative studies on other peripheral $\alpha 2$ -agonists have revealed similar patterns. In conscious ponies, both detomidine and xylazine caused a profound hypertensive response shortly after intravenous injection, followed by bradycardia and atrioventricular blockade.[8] Detomidine was found to be more potent than xylazine in this regard.[9] Medetomidine has also been shown to cause significant increases in mean arterial pressure and systemic vascular resistance in isoflurane-anesthetized cats.[4]

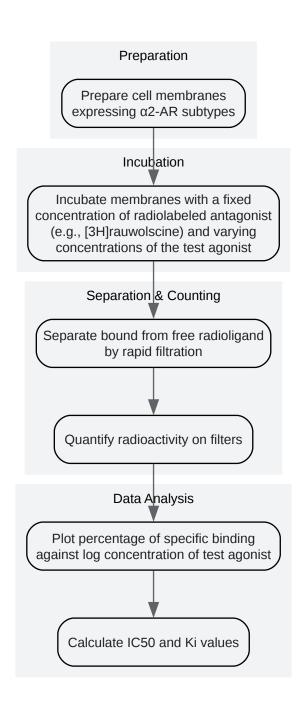
Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling

Activation of α 2-adrenergic receptors, which are coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).







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References

- 1. resources.revvity.com [resources.revvity.com]
- 2. scielo.br [scielo.br]
- 3. Some cardiovascular effects of ST-91 and clonidine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ST 91 | CAS 4749-61-5 | ST91 | Tocris Bioscience [tocris.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. alpha2B-adrenoceptor agonist ST-91 antagonizes beta2-adrenoceptor-mediated relaxation in rat mesenteric artery rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of isoflurane, ketamine-xylazine and a combination of medetomidine, midazolam and fentanyl on physiological var... [ouci.dntb.gov.ua]
- 9. Use of the GTPyS ([35S]GTPyS and Eu-GTPyS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
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